molecular formula C14H14N2O2 B3120657 Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate CAS No. 267891-88-3

Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate

Cat. No. B3120657
Key on ui cas rn: 267891-88-3
M. Wt: 242.27 g/mol
InChI Key: GMNHZZBEKCHKJE-UHFFFAOYSA-N
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Patent
US07002022B2

Procedure details

3 mL Acetic acid and 8.6 g 4-pyridinecarbaldehyde are added to a solution of 7.5 g methyl anthranilate in 300 mL methanol. The mixture is stirred for 12 hours under nitrogen atmosphere at room temperature. 5.7 g Sodium cyanotrihydridoborate (85%) is added and the mixture is stirred for 3 hours at room temperature. Additional 1.14 g sodium cyanotrihydridoborate (85%) is added and the mixture is stirred for 12 hours at room temperature. The solvent is evaporated and the residue dissolved in ethyl acetate and washed with saturated NaHCO3 solution and saturated sodium chloride solution. The organic extract is concentrated and purified with hexane/ethyl acetate (1:1) on silica gel to yield methyl N-(4-pyridylmethyl)-anthranilate with m.p. 86° C.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two
Quantity
1.14 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O)(=O)C.[N:5]1[CH:10]=[CH:9][C:8]([CH:11]=O)=[CH:7][CH:6]=1.[C:13]([O:22][CH3:23])(=[O:21])[C:14]1[C:15](=[CH:17][CH:18]=[CH:19][CH:20]=1)[NH2:16].C([BH3-])#N.[Na+]>CO>[N:5]1[CH:6]=[CH:7][C:8]([CH2:11][NH:16][C:15]2[C:14](=[CH:20][CH:19]=[CH:18][CH:17]=2)[C:13]([O:22][CH3:23])=[O:21])=[CH:9][CH:10]=1 |f:3.4|

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
8.6 g
Type
reactant
Smiles
N1=CC=C(C=C1)C=O
Name
Quantity
7.5 g
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)OC
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
5.7 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Three
Name
Quantity
1.14 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 12 hours under nitrogen atmosphere at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred for 3 hours at room temperature
Duration
3 h
STIRRING
Type
STIRRING
Details
the mixture is stirred for 12 hours at room temperature
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with saturated NaHCO3 solution and saturated sodium chloride solution
EXTRACTION
Type
EXTRACTION
Details
The organic extract
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated
CUSTOM
Type
CUSTOM
Details
purified with hexane/ethyl acetate (1:1) on silica gel

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
N1=CC=C(C=C1)CNC=1C(C(=O)OC)=CC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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